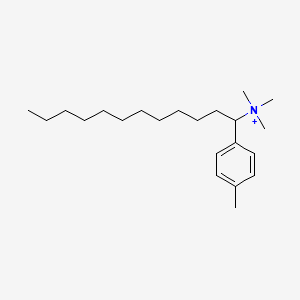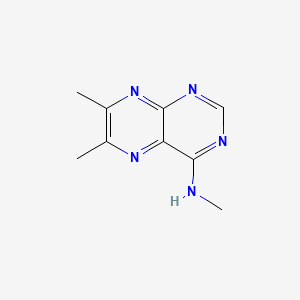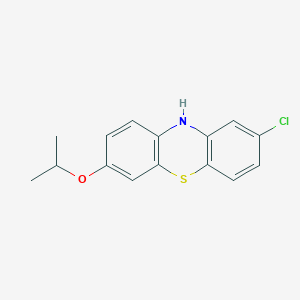
2-Chloro-7-(propan-2-yloxy)-10h-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 157953, also known as sodium hydrosulfite, is a chemical compound with the formula Na2S2O4. It is a white crystalline powder that is widely used as a reducing agent in various industrial and laboratory applications. Sodium hydrosulfite is known for its ability to decolorize and bleach materials, making it valuable in the textile and paper industries.
准备方法
Synthetic Routes and Reaction Conditions
Sodium hydrosulfite can be synthesized through several methods. One common method involves the reduction of sodium bisulfite (NaHSO3) with zinc powder in an aqueous solution. The reaction is as follows: [ \text{NaHSO}_3 + \text{Zn} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{ZnSO}_4 ]
Another method involves the reaction of sulfur dioxide (SO2) with sodium hydroxide (NaOH) and sodium borohydride (NaBH4): [ \text{SO}_2 + 2\text{NaOH} + \text{NaBH}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{B(OH)}_3 ]
Industrial Production Methods
In industrial settings, sodium hydrosulfite is typically produced by the reaction of sodium formate (HCOONa) with sulfur dioxide (SO2) under controlled conditions. This method is preferred due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Sodium hydrosulfite undergoes various chemical reactions, including:
Reduction: It is a powerful reducing agent and can reduce many organic and inorganic compounds.
Oxidation: In the presence of air, sodium hydrosulfite can be oxidized to sodium sulfate (Na2SO4).
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include organic compounds such as ketones and aldehydes. Conditions typically involve aqueous solutions and mild temperatures.
Oxidation Reactions: These reactions occur readily in the presence of oxygen or air.
Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Reduction: The major products are the reduced forms of the reactants, such as alcohols from ketones or aldehydes.
Oxidation: The major product is sodium sulfate (Na2SO4).
Substitution: The products depend on the specific nucleophile used in the reaction.
科学研究应用
Sodium hydrosulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and processes.
Biology: It is used in the reduction of disulfide bonds in proteins and other biological molecules.
Medicine: It is used in the preparation of certain pharmaceuticals and as a reducing agent in some medical treatments.
Industry: It is widely used in the textile industry for bleaching and decolorizing fabrics, and in the paper industry for bleaching pulp.
作用机制
Sodium hydrosulfite exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This process involves the transfer of electrons from sodium hydrosulfite to the target molecule, resulting in the formation of reduced products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
Sodium dithionite (Na2S2O4): Similar in structure and function, used as a reducing agent.
Sodium bisulfite (NaHSO3): Used as a reducing agent and preservative.
Sodium metabisulfite (Na2S2O5): Used as a reducing agent and preservative.
Uniqueness
Sodium hydrosulfite is unique in its strong reducing properties and its ability to decolorize and bleach materials effectively. It is also relatively stable and easy to handle, making it a preferred choice in many industrial and laboratory applications.
属性
CAS 编号 |
14782-61-7 |
|---|---|
分子式 |
C15H14ClNOS |
分子量 |
291.8 g/mol |
IUPAC 名称 |
2-chloro-7-propan-2-yloxy-10H-phenothiazine |
InChI |
InChI=1S/C15H14ClNOS/c1-9(2)18-11-4-5-12-15(8-11)19-14-6-3-10(16)7-13(14)17-12/h3-9,17H,1-2H3 |
InChI 键 |
VLAVURQCKDHMPG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


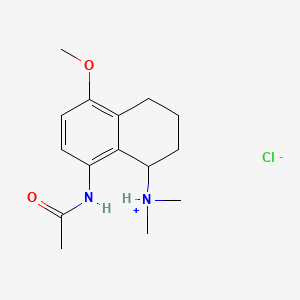
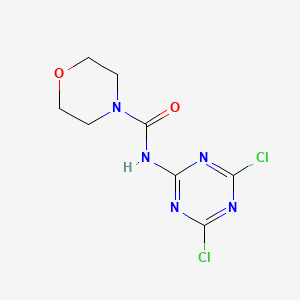
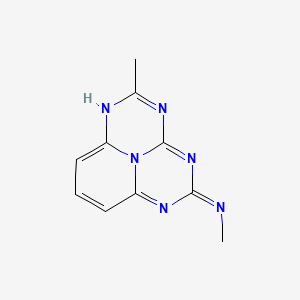
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
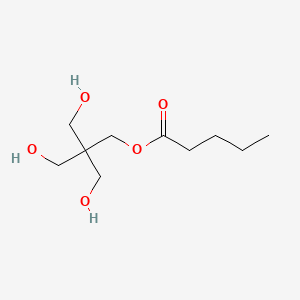

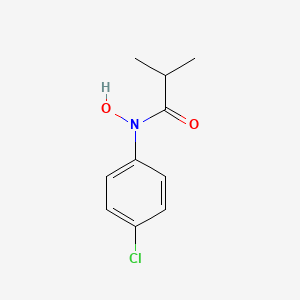

![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
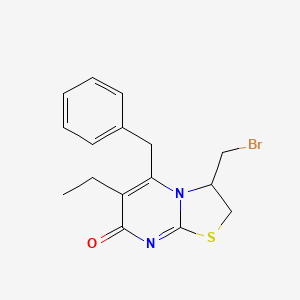
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
